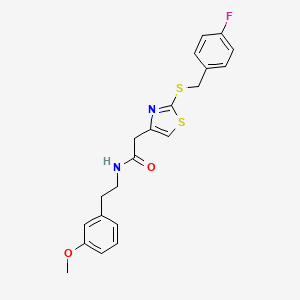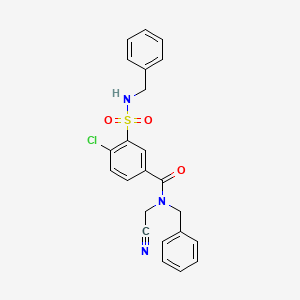
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is a member of the benzamide class of compounds and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting protein tyrosine phosphatase 1B, which plays a key role in the regulation of insulin signaling and glucose homeostasis.
Biochemical and Physiological Effects:
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide in lab experiments is its potential pharmacological properties. This compound has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the study of N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide. One direction is the further investigation of its mechanism of action, which may provide insights into its potential use as a therapeutic agent. Another direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability and reduce its cost. Additionally, the potential use of this compound as an inhibitor of protein tyrosine phosphatase 1B for the treatment of type 2 diabetes warrants further investigation.
Métodos De Síntesis
The synthesis of N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide is a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 4-chlorobenzonitrile with benzylamine to form N-benzyl-4-chlorobenzamide. This intermediate product is then reacted with sodium sulfamate to form N-benzyl-3-(benzylsulfamoyl)-4-chlorobenzamide. Finally, the product is treated with cyanomethyl magnesium bromide to form N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide.
Aplicaciones Científicas De Investigación
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use as an inhibitor of protein tyrosine phosphatase 1B, a target for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-21-12-11-20(23(28)27(14-13-25)17-19-9-5-2-6-10-19)15-22(21)31(29,30)26-16-18-7-3-1-4-8-18/h1-12,15,26H,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFGENUHAOAAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)N(CC#N)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

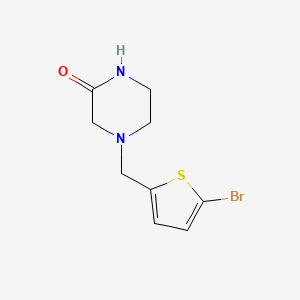


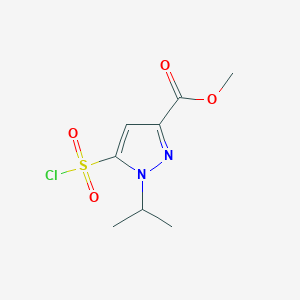
![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)
![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)
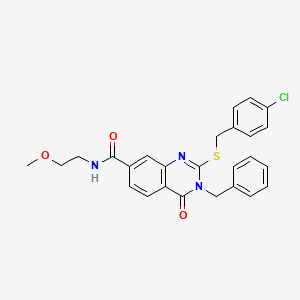

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)
![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)
